
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
Descripción general
Descripción
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is characterized by the presence of a pyrazole ring substituted with a methoxy group and a methyl group, along with a methanol moiety attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Direcciones Futuras
The future directions for research on “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” and related compounds could involve further exploration of their potential antileishmanial and antimalarial activities . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets in a variety of ways, influencing biological activities .
Biochemical Pathways
Pyrazole-bearing compounds are known to influence various biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
The pharmacokinetics of similar pyrazole-bearing compounds have been studied .
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles, which includes this compound, can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with methanol under controlled conditions. One common method includes the methylation of 3-hydroxy-1-methyl-1H-pyrazole using methyl iodide in the presence of a base such as potassium carbonate, followed by the reduction of the resulting intermediate with sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (3-methoxy-1-methyl-1H-pyrazol-5-yl)formaldehyde or (3-methoxy-1-methyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Formation of 3-methoxy-1-methyl-1,2-dihydro-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
(3-hydroxy-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-methoxy-1-ethyl-1H-pyrazol-5-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with the methanol moiety attached to the 4-position of the pyrazole ring.
Uniqueness
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methoxy group and a methanol moiety provides opportunities for diverse chemical modifications and functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
(5-methoxy-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCAABMCLNQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
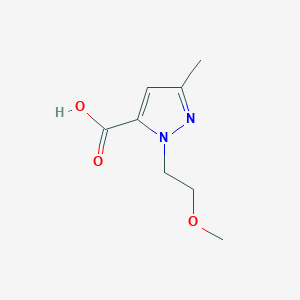
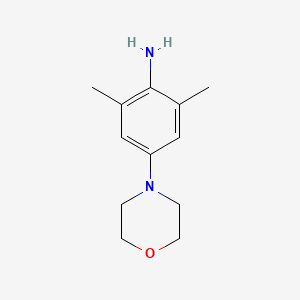
![ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3159804.png)
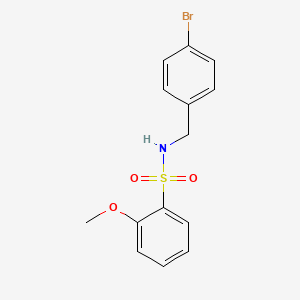
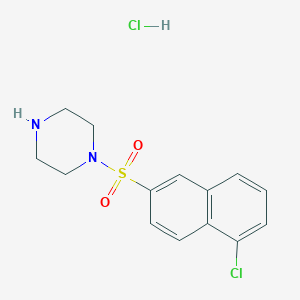


![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)
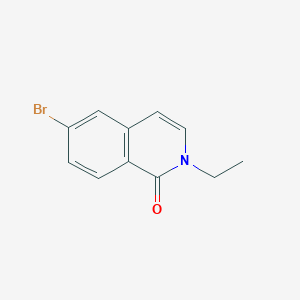

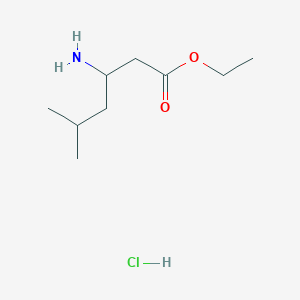
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3159869.png)

![4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3159890.png)
